molecular formula C22H29N3O4 B13987318 Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate

Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B13987318
M. Wt: 399.5 g/mol
InChI Key: CNDMSKIQCSCCKB-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a tert-butyl carbamate group and a pyrimidine ring linked via an oxymethyl bridge. 1). Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and antiviral agents, due to their ability to engage with hydrophobic pockets and catalytic sites .

Properties

Molecular Formula

C22H29N3O4

Molecular Weight

399.5 g/mol

IUPAC Name

tert-butyl 4-[[2-[3-(hydroxymethyl)phenyl]pyrimidin-5-yl]oxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H29N3O4/c1-22(2,3)29-21(27)25-9-7-16(8-10-25)15-28-19-12-23-20(24-13-19)18-6-4-5-17(11-18)14-26/h4-6,11-13,16,26H,7-10,14-15H2,1-3H3

InChI Key

CNDMSKIQCSCCKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the formation of a ternary complex and promoting protein degradation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogues include diarylpyrimidines and triazolyl-piperidine derivatives (Table 1). Key differences lie in:

  • Pyrimidine substituents: The hydroxymethylphenyl group contrasts with cyano (15b, 15c) or methylthio/sulfonyl groups ( compounds) .
  • Linker groups : The oxymethyl bridge differs from acrylamide (15b, 15c) or triazole-based linkers () .
  • Heterocyclic cores : Piperidine (target, 15b) vs. pyrrolidine (15c) or triazole-fused piperidine () .

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target Compound C₂₃H₂₉N₃O₅* 427.50† Not reported 3-(hydroxymethyl)phenyl, oxymethyl-piperidine
15b C₃₄H₃₇N₇O₄ 607.29 271–273 4-cyano-2,6-dimethylphenoxy, acrylamide
15c C₃₃H₃₅N₇O₄ 593.28 253–255 Pyrrolidine core, acrylamide
Compound 1 C₂₉H₄₅N₅O₃SSi 604.24 Not reported Methylthio-pyrimidine, triazole
Compound 3 C₂₄H₂₈FN₅O₅S 517.18 Not reported 4-fluorophenyl, sulfonyl-pyrimidine

*Inferred from structure; †Calculated using PubChem formula.

Biological Activity

The compound Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate , also known by its CAS number 1208338-94-6 , is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H29N3O4C_{22}H_{29}N_{3}O_{4} with a molecular weight of approximately 399.48 g/mol . The structure features a piperidine ring, a pyrimidine moiety, and a hydroxymethyl phenyl group, which are critical for its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC22H29N3O4
Molecular Weight399.48 g/mol
Key Functional GroupsPiperidine, Pyrimidine, Hydroxymethyl Phenyl

Antimicrobial Properties

Research has indicated that derivatives of piperidine exhibit significant antimicrobial properties. In particular, studies have focused on the inhibition of specific enzymes related to microbial growth. For instance, compounds similar to this compound have been tested for their ability to inhibit MenA enzyme activity in Mycobacterium tuberculosis, showing promising results in reducing bacterial viability .

Kinase Inhibition

The compound has also been studied for its potential as an inhibitor of various kinases involved in cellular signaling pathways. A study highlighted that certain pyrimidine derivatives can effectively inhibit plasmodial kinases such as PfGSK3 and PfPK6, which are crucial targets for antimalarial drug development . The structure of this compound suggests that it may interact similarly due to the presence of the pyrimidine ring.

Structure-Activity Relationship (SAR)

A detailed SAR analysis of similar compounds indicates that modifications to the piperidine and pyrimidine moieties can significantly affect biological activity. For example, the introduction of various substituents on the aromatic ring has been shown to enhance potency against specific targets .

Table: SAR Insights from Related Compounds

CompoundModificationIC50 (nM)Target
Compound AHydroxymethyl group addition17PfCDPK1
Compound BTrifluoromethyl substitution181PfPK6
Tert-butyl derivativePiperidine modificationTBDMenA

Case Study 1: Antimycobacterial Activity

In a recent study, various piperidine derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects on bacterial growth, suggesting potential as therapeutic agents .

Case Study 2: Antimalarial Potential

Another research effort focused on evaluating the antimalarial properties of pyrimidine-containing compounds. The study found that certain analogs demonstrated potent inhibition against Plasmodium falciparum kinases, indicating a possible pathway for developing new antimalarial drugs based on the scaffold of this compound .

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